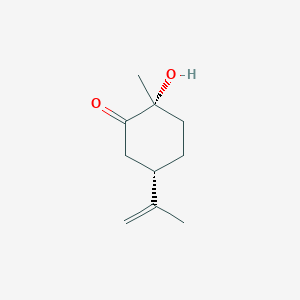
(1R,4S)-1-hydroxylimonen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-1-hydroxylimonen-2-one is an optically active form of 1-hydroxylimonen-2-one having (1R,4S)-configuration. It is an enantiomer of a (1S,4R)-1-hydroxylimonen-2-one.
Wissenschaftliche Forschungsanwendungen
Chiral Compounds and Liquid Crystalline Systems
Research on chiral β-hydroxycarbonyl compounds based on (−)-menthone, which shares structural similarities with (1R,4S)-1-hydroxylimonen-2-one, has shown significant insights. These compounds, including 2-(1′-biphenyl-4-yl-1′-hydroxy)methyl-p-menthan-3-one, demonstrate interesting behaviors in liquid crystalline systems. They adopt specific configurations and form hydrogen bonds that influence the supramolecular structure and macroscopic properties of these systems (Kutulya et al., 1995).
Modulation of GLP-1R Signaling
Flavonoids, which include structural elements similar to (1R,4S)-1-hydroxylimonen-2-one, have been studied for their role in modulating the glucagon-like peptide 1 receptor (GLP-1R) signaling. This is important for the treatment of type II diabetes mellitus. Flavonoids like quercetin can modulate GLP-1R-mediated signaling, impacting pathways crucial for metabolic homeostasis (Wootten et al., 2011).
Neurorestorative Effects in Parkinsonism
Compounds acting on sigma-1 receptors, which may include structures similar to (1R,4S)-1-hydroxylimonen-2-one, have shown neurorestorative effects in experimental models of parkinsonism. These compounds modulate neurotrophic factors and pathways, suggesting a role in regulating endogenous defense and plasticity mechanisms in neurodegenerative diseases (Francardo et al., 2014).
Biotransformation Studies
Biotransformation processes involving compounds like (1R,4S)-1-hydroxylimonen-2-one have been studied in various organisms. For instance, the biotransformation of (-)-(1R,4S)-menthone by Spodoptera litura larvae has been investigated, revealing insights into regio- and enantioselective metabolic pathways (Marumoto et al., 2017).
Anticancer Effects
Metabolites structurally related to (1R,4S)-1-hydroxylimonen-2-one, like (-)-5-hydroxy-equol, have shown significant effects against hepatocellular carcinoma cells. Metabolomic studies have indicated that these compounds modulate metabolic pathways crucial in cancer, including glycometabolism, and affect key enzymes and proteins in these pathways (Gao et al., 2018).
Conformational Studies and Binding Properties
Research on the conformation and binding properties of cyclic hexapeptides containing l-4-hydroxyproline, which is structurally related to (1R,4S)-1-hydroxylimonen-2-one, shows that such compounds can bind anions in aqueous solutions. This indicates potential applications in the field of receptor chemistry and anion detection (Kubik & Goddard, 2002).
Enzyme Inhibition Studies
Compounds similar to (1R,4S)-1-hydroxylimonen-2-one have been explored as enzyme inhibitors. For example, (3R, 4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin, suggesting potential applications in understanding enzyme mechanisms and developing inhibitors (Kim & Ryoo, 1995).
Eigenschaften
Produktname |
(1R,4S)-1-hydroxylimonen-2-one |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2R,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
JEQLRDRDFLXSHY-WCBMZHEXSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@@](C(=O)C1)(C)O |
Kanonische SMILES |
CC(=C)C1CCC(C(=O)C1)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



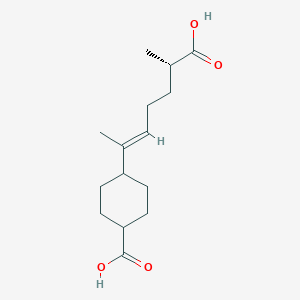
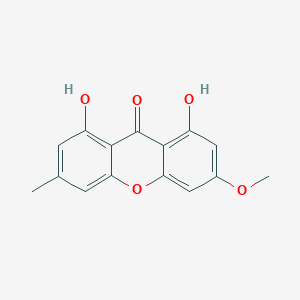

![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
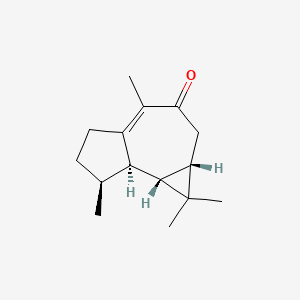
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
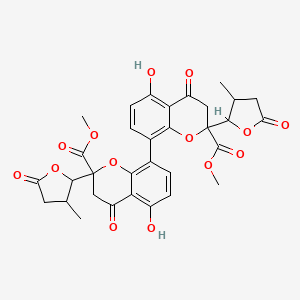
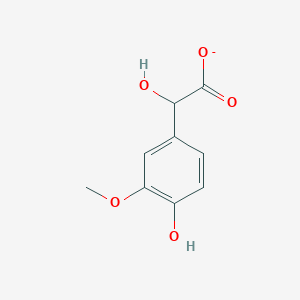
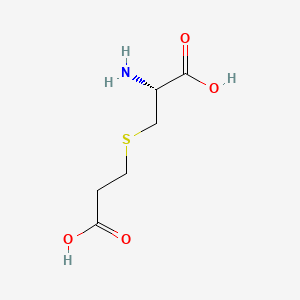
![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)

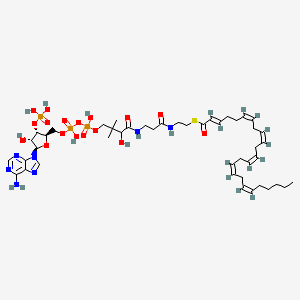
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)